A-1155463 vs. WEHI-539: 10-Fold Superior Cellular Potency in BCL-XL-Dependent H146 SCLC Cells
A-1155463 demonstrates substantially improved cellular activity compared to the first-generation BCL-XL inhibitor WEHI-539 in the BCL-XL-dependent H146 small cell lung cancer cell line. In the presence of 10% human serum (HS), A-1155463 achieves an EC50 of 65 nM, whereas the analog 15 (the immediate precursor to A-1155463 in the optimization series) exhibits an EC50 of 600 nM, representing an approximate 10-fold enhancement in potency conferred by fluorination at the 2-position of the phenyl ring [1].
| Evidence Dimension | Cytotoxicity (EC50) in H146 SCLC cells |
|---|---|
| Target Compound Data | EC50 = 65 nM (A-1155463, 10% HS) |
| Comparator Or Baseline | EC50 = 600 nM (Compound 15, alkyne precursor, 10% HS) |
| Quantified Difference | 9.2-fold more potent |
| Conditions | H146 human small cell lung cancer cell line, 10% human serum, 48-hour cytotoxicity assay |
Why This Matters
This 10-fold improvement in cellular potency under physiologically relevant serum conditions directly translates to lower required concentrations in cell-based assays, reducing off-target effects and enabling more robust in vivo efficacy studies compared to earlier BCL-XL probes.
- [1] Tao ZF, Hasvold L, Wang L, et al. Discovery of a Potent and Selective BCL-XL Inhibitor with in Vivo Activity. ACS Med Chem Lett. 2014;5(10):1088-1093. Table 2. View Source
